molecular formula C11H10ClNO3 B2542121 Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 91258-47-8

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B2542121
CAS No.: 91258-47-8
M. Wt: 239.66
InChI Key: DXIMZWAUSHENSG-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, “Methanesulfonyl chloride”, indicates that it is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with an appropriate esterifying agent, such as methyl chloroformate, under basic conditions to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, oxo derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful in various applications .

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester

Uniqueness

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for various applications .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIMZWAUSHENSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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